2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine
Description
The compound 2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine is a heterocyclic organic molecule featuring a pyrimidine core substituted with methyl groups at positions 4 and 4. Attached to this core is a pyrrolidin-3-yloxy group, which is further functionalized with a 2-difluoromethanesulfonylbenzoyl moiety. The difluoromethanesulfonyl group enhances electronegativity and metabolic stability, while the pyrimidine ring may facilitate π-π stacking interactions in biological targets .
Properties
IUPAC Name |
[2-(difluoromethylsulfonyl)phenyl]-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O4S/c1-11-9-12(2)22-18(21-11)27-13-7-8-23(10-13)16(24)14-5-3-4-6-15(14)28(25,26)17(19)20/h3-6,9,13,17H,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBMPOXGJWKKCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from acyclic precursors through cyclization reactions.
Introduction of the Difluoromethanesulfonylbenzoyl Group: This step involves the reaction of the pyrrolidine derivative with a difluoromethanesulfonylbenzoyl chloride under basic conditions.
Coupling with Dimethylpyrimidine: The final step involves the coupling of the intermediate with 4,6-dimethylpyrimidine under appropriate conditions, such as using a palladium catalyst in a Suzuki-Miyaura coupling reaction.
Chemical Reactions Analysis
2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs due to its unique structural features.
Biological Studies: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The difluoromethanesulfonylbenzoyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrrolidine ring can enhance the binding affinity of the compound to its targets, while the dimethylpyrimidine moiety can modulate the compound’s overall pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Kinase Inhibition
1-((3S,4R)-4-(3-Fluorophenyl)-1-(2-Methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1H-pyrazol-5-yl)urea (Patent Compound, TRKA Kinase Inhibitor)
- Key Structural Differences :
- The patent compound substitutes the pyrrolidine ring with a 3-fluorophenyl group and a methoxyethyl chain, contrasting with the difluoromethanesulfonylbenzoyl group in the target compound.
- The pyrimidine in the patent compound is methyl-substituted at position 2, whereas the target compound features 4,6-dimethylpyrimidine.
- Functional Implications :
- The methoxyethyl group may improve solubility but reduce hydrophobic interactions compared to the sulfonyl group in the target compound.
- The fluorophenyl group could enhance binding specificity to TRKA kinase, while the target compound’s benzoyl-sulfonyl moiety might favor broader kinase affinity.
2-(4,6-Dimethylpyrimidin-2-yl)-1-[1-(4-hydroxy-6-methylpyran-2-one-3-yl)ethylidene]hydrazine (Pyrazol-Based Analogue)
- Key Structural Differences :
- This compound replaces the pyrrolidine-oxygen linker with a hydrazine-pyrazole system.
- The pyrimidine core is retained but lacks the sulfonylbenzoyl functionalization.
- The absence of a sulfonyl group may limit interactions with hydrophobic enzyme pockets .
Comparative Physicochemical and Binding Properties
Table 1: Structural and Functional Comparison
Key Observations:
Electronic Effects :
- The difluoromethanesulfonyl group in the target compound is strongly electron-withdrawing, which may enhance binding to kinase ATP pockets compared to the electron-donating methoxyethyl group in the patent compound .
- Fluorine atoms in both compounds could improve bioavailability by reducing cytochrome P450 metabolism .
Hydrogen-Bonding Networks :
- The pyrrolidine-oxygen linker in the target compound may form weaker hydrogen bonds compared to the hydrazine-pyrazole system in ’s compound, as per Etter’s graph-set analysis .
- The sulfonyl group’s ability to act as a hydrogen-bond acceptor could compensate for this, improving target engagement .
Synthetic Accessibility :
- The target compound’s synthesis likely involves multi-step functionalization of pyrrolidine and pyrimidine, whereas the patent compound employs stereospecific pyrrolidine substitution .
- The pyrazol-based analogue is synthesized via condensation and rearrangement, which is less complex but yields intermediates rather than final drug candidates .
Docking and Binding Affinity Predictions
Using Glide XP scoring (), the target compound’s difluoromethanesulfonyl group is predicted to enhance hydrophobic enclosure in kinase binding sites, yielding a higher docking score than analogues lacking sulfonyl groups. The methylpyrimidine core aligns with conserved kinase residues, similar to the patent compound’s 2-methylpyrimidine motif .
Biological Activity
The compound 2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article aims to explore the synthesis, mechanisms of action, and biological effects of this compound based on various research findings.
The synthesis of 2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine involves complex chemical reactions, often utilizing pyrrolidine derivatives as starting materials. A notable method includes the selective synthesis of pyrrolidin-2-ones through a domino process involving the formation of pyrrolidine-2-carbaldehyde and subsequent reactions leading to the final pyrimidine structure .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The difluoromethanesulfonyl group is known for its electrophilic properties, which may facilitate interactions with nucleophilic sites in proteins or enzymes. This interaction can lead to inhibition or modulation of various biochemical pathways.
Antimicrobial Activity
Research has indicated that compounds similar to 2-{[1-(2-difluoromethanesulfonylbenzoyl)pyrrolidin-3-yl]oxy}-4,6-dimethylpyrimidine exhibit antimicrobial properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anti-inflammatory Effects
Studies suggest that this compound may possess anti-inflammatory properties by inhibiting myeloperoxidase (MPO), an enzyme implicated in inflammatory responses. MPO inhibitors have shown promise in treating autoimmune and inflammatory disorders, indicating that similar compounds could be beneficial in managing such conditions .
Anticancer Potential
Preliminary studies indicate that the compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival.
Case Studies
- Inhibition of Myeloperoxidase : A study demonstrated that derivatives with similar structures effectively inhibited MPO activity in human blood samples, suggesting potential therapeutic applications in inflammatory diseases .
- Antimicrobial Testing : In vitro testing showed significant antimicrobial activity against various bacterial strains, supporting the hypothesis that this class of compounds can serve as effective antimicrobial agents.
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
